4-(3-Adamantan-1-yl-ureido)butyric acid is a chemical compound that has garnered attention due to its potential biological activities and applications in medicinal chemistry. It belongs to a class of compounds known as ureas, which are characterized by the presence of a carbonyl group (C=O) bonded to two nitrogen atoms. This specific compound features an adamantane moiety, which is a polycyclic hydrocarbon known for its unique structural properties and stability.
The compound can be synthesized through various chemical processes, often involving reactions that incorporate adamantane derivatives and urea functionalities. Research indicates that it serves as a precursor for soluble epoxide hydrolase inhibitors, which are relevant in the treatment of various diseases, including cardiovascular and inflammatory conditions .
The synthesis of 4-(3-Adamantan-1-yl-ureido)butyric acid typically involves several key steps:
A common synthetic route involves using 1-adamantyl isocyanate, which reacts with appropriate amines to form the desired urea structure. Subsequent reactions may involve saponification to yield the carboxylic acid from an ester precursor .
The molecular structure of 4-(3-Adamantan-1-yl-ureido)butyric acid features:
The compound's structural formula can be represented as follows:
This indicates the presence of two nitrogen atoms, five oxygen atoms, and a complex hydrocarbon framework.
4-(3-Adamantan-1-yl-ureido)butyric acid can participate in various chemical reactions typical for carboxylic acids and ureas, including:
In laboratory settings, this compound has been used as a starting material for synthesizing more complex molecules through standard organic reactions such as nucleophilic substitutions and coupling reactions .
The mechanism of action for 4-(3-Adamantan-1-yl-ureido)butyric acid primarily revolves around its role as an inhibitor of soluble epoxide hydrolase. This enzyme is involved in lipid metabolism and inflammation pathways.
Research indicates that this compound exhibits potent inhibitory activity against soluble epoxide hydrolase, which may lead to enhanced levels of epoxyeicosatrienoic acids (EETs), contributing to vasodilatory effects and anti-inflammatory responses .
4-(3-Adamantan-1-yl-ureido)butyric acid is expected to have:
Key chemical properties include:
4-(3-Adamantan-1-yl-ureido)butyric acid has several notable applications:
Soluble epoxide hydrolase (sEH) is an α/β hydrolase-fold enzyme expressed ubiquitously in mammalian tissues—including liver, kidney, endothelium, and brain. Its catalytic mechanism involves a highly conserved catalytic triad (Asp333-Asp495-His523 in humans) within the C-terminal hydrolase domain. This domain facilitates nucleophilic attack on epoxide substrates via Asp333, hydrolyzing them into vicinal diols [2]. The physiological significance arises from sEH’s role in metabolizing epoxy-fatty acids:
Consequently, sEH inhibition preserves endogenous EET pools, offering therapeutic potential for cardiovascular diseases (e.g., hypertension, atherosclerosis), central nervous system disorders (e.g., stroke, Parkinson’s disease), and metabolic conditions (e.g., diabetes) [2] [6]. Pharmacological validation stems from studies where sEH-knockout mice exhibited resistance to angiotensin II-induced lung injury and inflammatory pain [2].
Table 1: Physiological Effects of EETs vs. DHETs
Parameter | EETs | DHETs |
---|---|---|
Vasodilation | Potent (BK~Ca~ activation) | Weak (~10% activity) |
Anti-inflammatory Activity | Inhibits NF-κB; suppresses cytokine release | Limited efficacy |
Na⁺ Channel Modulation | Significant inhibition | Minimal effect |
Metabolic Stability | Rapidly hydrolyzed by sEH | Stable end-product |
Early sEH inhibitors faced limitations in potency, stability, and bioavailability. Initial candidates like 4-phenylchalcone oxide formed transient covalent intermediates with sEH but underwent glutathione-mediated degradation in vivo [2]. A breakthrough emerged in 1999 with urea-based inhibitors, leveraging urea’s capacity for high-affinity hydrogen bonding within the sEH catalytic pocket:
AUDA emerged as a pivotal second-generation inhibitor, integrating 1-adamantyl as the pharmacophoric "head" and a C4-carboxylic acid "tail." Its synthesis typically involves coupling 1-adamantyl isocyanate with 4-aminobutyric acid in dimethylformamide (DMF) [5]. The pentyl ester derivative (4-(3-adamantan-1-yl-ureido)butyric acid pentyl ester) was developed to augment cellular uptake, undergoing in vivo hydrolysis to release active AUDA [1].
Table 2: Evolution of Key Urea-Based sEH Inhibitors
Compound | Structure | IC~50~ (Human sEH) | Innovation |
---|---|---|---|
4-Phenylchalcone oxide | Chalcone-derived epoxide | ~430 nM* | First substrate-like inhibitor |
DCU | N,N′-Dicyclohexylurea | 20–50 nM | Stable urea scaffold |
CPU | N-Cyclohexyl-N′-3-phenylpropylurea | 10–30 nM | Aromatic hydrophobe integration |
AUDA | 4-(3-Adamantan-1-yl-ureido)butyric acid | < 10 nM | Adamantyl head + carboxylic acid tail |
*K~d~ value; others are IC~50~ values [2].
The adamantyl group confers multifaceted advantages in sEH inhibitor design, extending beyond mere lipophilicity enhancement:
Table 3: Adamantane’s Contributions to Drug Design
Property | Effect on Bioactivity | Example in AUDA |
---|---|---|
Lipophilicity (Log P) | ↑ Membrane permeability | Log P ≈ 3.5 (optimized for absorption) |
Metabolic Resistance | ↑ Plasma half-life | Reduced hepatic clearance |
Steric Bulk | ↑ Target affinity & selectivity | K~i~ < 5 nM for sEH |
Conformational Rigidity | Prevents non-productive binding modes | Optimal distance between urea/acid |
Adamantane’s success in AUDA inspired its integration into diverse therapeutic classes, including antiviral (rimantadine), antidiabetic (saxagliptin), and neurodegenerative (memantine) agents [4]. Its "biocompatibility"—low acute toxicity and favorable pharmacokinetics—further validates its utility in sEH inhibitor scaffolds [4] [8]. Future directions include exploiting adamantane as a supramolecular anchor in cyclodextrin- or liposome-based delivery systems to further refine AUDA’s tissue targeting [8].
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0
CAS No.: 916610-55-4